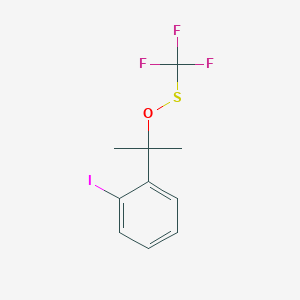

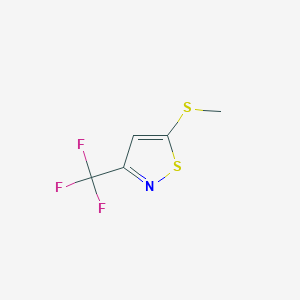

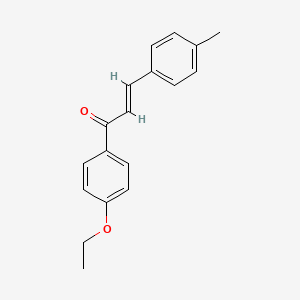

![molecular formula C6H14Cl2N2O B3106336 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride CAS No. 158182-89-9](/img/structure/B3106336.png)

2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride is a chemical compound that has been mentioned in various patents and scientific literature . It is an enantiomerically pure compound, meaning it cannot be superimposed onto its mirror image . This compound is of interest due to its potential applications in pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves starting with 1S,6R-5-benzyl-2-oxa-5,8-diazabicyclo[4.3.0]nonane. This compound is then hydrogenated in ethanol with the addition of concentrated hydrochloric acid using palladium on activated carbon at 100° C. and 100 bar .Molecular Structure Analysis

The molecular structure of this compound is complex, with two chiral carbon atoms, meaning it can occur in four stereoisomeric forms . The structure includes a bicyclic nonane ring system with an oxygen atom and two nitrogen atoms incorporated into the ring .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis of Novel Compounds : A novel diazabicyclo compound, closely related to 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride, was synthesized and showed potential in protecting maize against damage by chlorimuron (Li, 2012).

- Structural Properties : Studies on compounds like (1R,5S,6S,8R)-6,8,9-Trihydroxy-3-oxo-2,4-diazabicyclo[3.3.1]nonan-7-ammonium chloride hydrate reveal significant distortions in the cyclohexane chairs due to repulsion between axial N-atoms, indicating the compound's unique structural properties (Weber et al., 2001).

Biological Activity

- Antibacterial Activity : N-acyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonanes, related to the this compound, exhibited promising antibacterial activity, with structural and conformational analyses suggesting a twin-chair conformation (Ponnuswamy et al., 2016).

Chemical Reactivity and Applications

- Racemization in Antibiotic Synthesis : The racemization process of a diazabicyclo compound, closely related to this compound, was crucial in the synthesis of moxifloxacin, an antibiotic (Pallavicini et al., 2011).

- Synthesis of Heterocycles : Aminomethylation of certain compounds led to the creation of 3,7-diazabicyclo[3.3.1]nonane derivatives, showcasing the compound's utility in synthesizing functionally substituted derivatives (Dotsenko et al., 2007).

Mécanisme D'action

Target of Action

The primary targets of 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride are currently unknown. The compound is enantiomerically pure , which suggests that it may interact with specific biological targets.

Mode of Action

The mode of action of 2-Oxa-5,8-diazabicyclo[43The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Oxa-5,8-diazabicyclo[43These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects will require further experimental studies .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride involves the reaction of 2-oxa-1,3-diazacycloheptane with hydrochloric acid in the presence of a catalyst.", "Starting Materials": [ "2-oxa-1,3-diazacycloheptane", "Hydrochloric acid", "Catalyst" ], "Reaction": [ "Add 2-oxa-1,3-diazacycloheptane to a reaction vessel", "Add hydrochloric acid to the reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 24-48 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold water", "Dry the product under vacuum", "Obtain 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride as a white crystalline solid" ] } | |

Numéro CAS |

158182-89-9 |

Formule moléculaire |

C6H14Cl2N2O |

Poids moléculaire |

201.09 g/mol |

Nom IUPAC |

(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine;dihydrochloride |

InChI |

InChI=1S/C6H12N2O.2ClH/c1-2-9-6-4-7-3-5(6)8-1;;/h5-8H,1-4H2;2*1H/t5-,6+;;/m1../s1 |

Clé InChI |

KXFOELXPYXZMLA-PVNUIUKASA-N |

SMILES isomérique |

C1CO[C@H]2CNC[C@H]2N1.Cl.Cl |

SMILES |

C1COC2CNCC2N1.Cl.Cl |

SMILES canonique |

C1COC2CNCC2N1.Cl.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

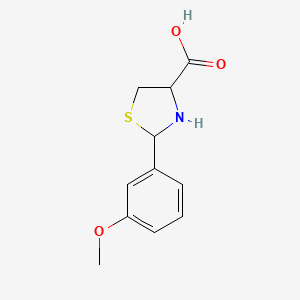

![Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo-](/img/structure/B3106314.png)

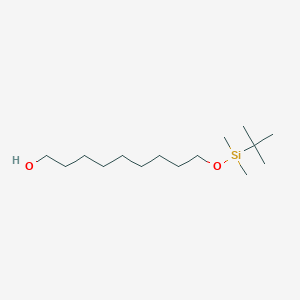

![4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B3106327.png)

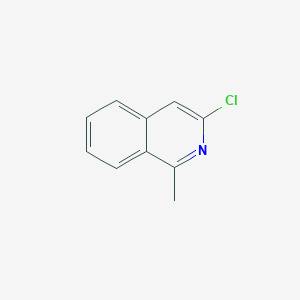

![6-[(Phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol](/img/structure/B3106333.png)

![[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol](/img/structure/B3106349.png)